

Biological activities of (-)-Bornyl acetate from pine needle oil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bornyl acetate, (-)-

Cat. No.: B1142027

[Get Quote](#)

An In-depth Technical Guide on the Biological Activities of (-)-Bornyl Acetate

Introduction

(-)-Bornyl acetate is a bicyclic monoterpene and a primary volatile constituent found in the essential oils of numerous coniferous plants, particularly pine needles.^[1] Traditionally, pine needle oil has been used in medicine for its anti-inflammatory, antioxidant, and antibacterial properties.^{[2][3]} Modern pharmacological studies have identified (-)-bornyl acetate as a key bioactive compound responsible for many of these effects. This technical guide provides a comprehensive overview of the biological activities of (-)-bornyl acetate, focusing on its anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

(-)-Bornyl acetate has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the regulation of cytokine production.^{[4][5]}

Molecular Mechanisms

(-)-Bornyl acetate exerts its anti-inflammatory effects by:

- Inhibiting NF-κB Signaling: It interferes with the phosphorylation of IκB and the production of IKKs, which are crucial steps in the activation of the NF-κB pathway.[4][5]
- Suppressing MAPK Signaling: It inhibits the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[4][5]
- Downregulating Pro-inflammatory Cytokines: As a result of inhibiting the NF-κB and MAPK pathways, it reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[4][5][6]
- Upregulating Anti-inflammatory Cytokines: In human chondrocytes, bornyl acetate has been shown to elevate the expression of the anti-inflammatory cytokine IL-11.[1] This upregulation is mediated by the induction of the AP-1 component c-fos.[1]

[Click to download full resolution via product page](#)

Caption: Anti-inflammatory signaling pathways modulated by (-)-Bornyl Acetate.

Quantitative Data

The following table summarizes the quantitative data related to the anti-inflammatory activity of (-)-bornyl acetate.

Model System	Activity	Observation	Reference
LPS-induced RAW 264.7 cells	Cytokine Inhibition	Downregulated levels of proinflammatory cytokines.	[6]
LPS-induced acute lung injury (murine model)	Anti-inflammatory	Reduced total cells, neutrophils, and macrophages in bronchoalveolar lavage fluid (BALF); attenuated histologic alterations.	[6]
Human Chondrocytes	Anti-inflammatory	Elevates the expression of IL-11 at both mRNA and protein levels; antagonizes IL-1 β induced MMP-1 and MMP-13.	[1]

Anticancer Activity

(-)-Bornyl acetate has emerged as a potential therapeutic agent against various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[\[2\]](#)[\[7\]](#) Its anticancer effects are attributed to the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[\[2\]](#)[\[8\]](#)

Molecular Mechanisms

The primary anticancer mechanism involves the suppression of the Phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway.[\[7\]](#)[\[8\]](#)

- PI3K/AKT Pathway Inhibition: (-)-Bornyl acetate suppresses the phosphorylation of key proteins in the PI3K/AKT pathway.[\[2\]](#)[\[7\]](#)

- Downregulation of ABCB1: In NSCLC, inhibition of the PI3K/AKT pathway leads to the downregulation of the ATP-binding cassette subfamily B member 1 (ABCB1), a transporter associated with drug resistance.[2][9]
- Induction of Apoptosis: It promotes apoptosis through the cleavage of caspase-3.[2]
- Cell Cycle Arrest: The compound has been shown to block the cell cycle in CRC cells.[8]

[Click to download full resolution via product page](#)

Caption: Anticancer signaling via inhibition of the PI3K/AKT/ABCB1 axis.

Quantitative Data

The following table summarizes the cytotoxic activity of (-)-bornyl acetate against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	Time (h)	Reference
SW480	Colorectal Carcinoma	15.58	24	[8]
8.21	48	[8]		
5.32	72	[8]		
HeLa	Cervix Carcinoma	72.0	-	[10]
HT-29	Colon Carcinoma	60.5	-	[10]
A549	Lung Carcinoma	44.1	-	[10]
MCF-7	Breast Adenocarcinoma	85.6	-	[10]

Antimicrobial and Antioxidant Activities

(-)-Bornyl acetate also exhibits notable antimicrobial and antioxidant properties.

Antimicrobial Activity

The compound has been shown to be effective against various bacterial and fungal strains.[11] [12] Its lipophilic nature allows it to penetrate microbial cell membranes, disrupting their structure and function.[13]

Microbial Strain	Activity Metric	Value	Reference
Klebsiella pneumoniae	MIC	8-64 µg/mL	[4]
Various Strains	MIC	1.75 to 4.88 mg/mL	[11]
Botrytis cinerea	Antifungal	Stronger activity than terpinyl acetate	[14]

Antioxidant Activity

(-)-Bornyl acetate contributes to the antioxidant capacity of essential oils.[15]

Assay	Activity Metric	Value	Reference
DPPH Radical Scavenging	IC ₅₀	1.30 ± 0.05 mg/mL (for essential oil rich in bornyl acetate)	[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of (-)-bornyl acetate.

Cell Viability and Cytotoxicity (CCK-8 Assay)

This protocol is adapted from studies on NSCLC and CRC cells.[2][8]

- Cell Seeding: Plate cancer cells (e.g., A549, SW480) in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for attachment.
- Treatment: Treat the cells with various concentrations of (-)-bornyl acetate (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
- Reagent Addition: After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

- Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Cell Migration and Invasion (Transwell Assay)

This protocol is based on the methodology used in NSCLC studies.[\[2\]](#)[\[3\]](#)[\[16\]](#)

- Cell Preparation: Culture cells to ~80% confluence, then serum-starve them for 12-24 hours.
- Chamber Setup: Use Transwell chambers (8 µm pore size). For invasion assays, coat the upper surface of the membrane with Matrigel. For migration assays, the membrane is left uncoated.
- Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing (-)-bornyl acetate at the desired concentration. Seed 1×10^5 cells into the upper chamber.
- Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation: Incubate for 24-48 hours at 37°C.
- Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
- Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde and stain with crystal violet.
- Quantification: Count the stained cells in several random fields under a microscope.

Protein Expression Analysis (Western Blot)

This protocol is a standard method used to detect changes in signaling protein phosphorylation and expression.[\[2\]](#)[\[7\]](#)

- Cell Lysis: Treat cells with (-)-bornyl acetate as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, ABCB1, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for in vitro evaluation of (-)-Bornyl Acetate.

Conclusion

(-)-Bornyl acetate, a major component of pine needle oil, exhibits a wide range of promising pharmacological activities. Its well-documented anti-inflammatory and anticancer effects are mediated through the modulation of critical signaling pathways like NF-κB, MAPK, and PI3K/AKT.^{[2][4]} Furthermore, its antimicrobial and antioxidant properties add to its therapeutic potential.^{[11][15]} The data and protocols summarized in this guide underscore the potential of (-)-bornyl acetate as a lead compound for the development of novel drugs for inflammatory diseases and cancer, warranting further preclinical and clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bornyl acetate extracted from Sharen () inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Antioxidant and Antibacterial Activities of the Essential Oil of Moroccan Tetraclinis articulata (Vahl) Masters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.univ-tlemcen.dz [journals.univ-tlemcen.dz]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchers.usask.ca [researchers.usask.ca]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Biological activities of (-)-Bornyl acetate from pine needle oil]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1142027#biological-activities-of-bornyl-acetate-from-pine-needle-oil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com